molecular formula C16H14IN3O2 B11551721 1-{N'-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide

1-{N'-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide

Cat. No.: B11551721
M. Wt: 407.21 g/mol
InChI Key: JMTRFUAEEIZNKP-VCHYOVAHSA-N
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Preparation Methods

The synthesis of 1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide typically involves the reaction of 4-iodobenzaldehyde with hydrazinecarboxamide, followed by the addition of 2-methylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide include:

These comparisons highlight the uniqueness of 1-{N’-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

Molecular Formula

C16H14IN3O2

Molecular Weight

407.21 g/mol

IUPAC Name

N'-[(E)-(4-iodophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H14IN3O2/c1-11-4-2-3-5-14(11)19-15(21)16(22)20-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

JMTRFUAEEIZNKP-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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